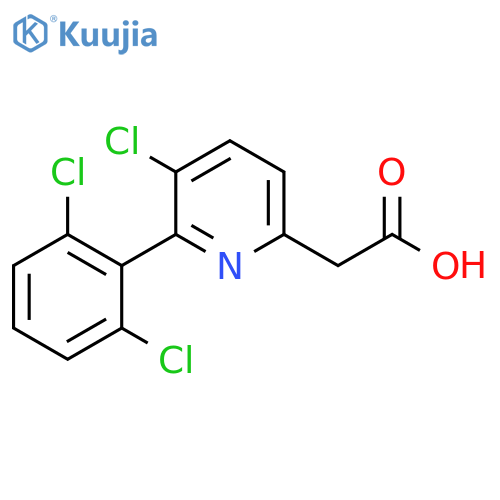Cas no 1361703-88-9 (3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid)

1361703-88-9 structure
商品名:3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid
CAS番号:1361703-88-9
MF:C13H8Cl3NO2
メガワット:316.567120552063
CID:4927088
3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid
-
- インチ: 1S/C13H8Cl3NO2/c14-8-2-1-3-9(15)12(8)13-10(16)5-4-7(17-13)6-11(18)19/h1-5H,6H2,(H,18,19)
- InChIKey: ZRVCMCWVNBRZCF-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(CC(=O)O)N=C1C1C(=CC=CC=1Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 319
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 50.2
3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023023772-250mg |
3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid |
1361703-88-9 | 97% | 250mg |
$720.80 | 2022-03-01 | |
| Alichem | A023023772-1g |
3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid |
1361703-88-9 | 97% | 1g |
$1,612.80 | 2022-03-01 | |
| Alichem | A023023772-500mg |
3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid |
1361703-88-9 | 97% | 500mg |
$931.00 | 2022-03-01 |
3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid 関連文献
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
1361703-88-9 (3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid) 関連製品
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
